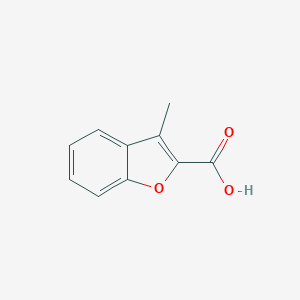

3-メチルベンゾフラン-2-カルボン酸

概要

説明

3-Methylbenzofuran-2-carboxylic acid, with the chemical formula C10H8O3, is a benzofuran derivative characterized by the presence of both benzofuran and carboxylic acid functional groups . This compound is known for its significant role in various chemical reactions and processes.

科学的研究の応用

3-Methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

3-Methylbenzofuran-2-carboxylic acid participates in biochemical reactions primarily through its interactions with enzymes and proteins. It undergoes palladium-catalyzed cross-coupling reactions with compounds such as 4-iodoanisole and diphenyliodonium triflate to form biaryl derivatives These interactions suggest that 3-Methylbenzofuran-2-carboxylic acid can act as a substrate in enzymatic reactions, facilitating the formation of complex organic molecules

Cellular Effects

The effects of 3-Methylbenzofuran-2-carboxylic acid on cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of benzofuran-2-carboxylic acid have demonstrated immune-enhancing and anti-tumor properties in human lymphocytes and cancer cells . These effects are likely mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methylbenzofuran-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This inhibition can prevent the breakdown of cartilage in osteoarthritis, highlighting the therapeutic potential of 3-Methylbenzofuran-2-carboxylic acid. Additionally, the compound’s ability to form biaryl derivatives through cross-coupling reactions suggests that it can participate in the synthesis of complex organic molecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methylbenzofuran-2-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including 3-Methylbenzofuran-2-carboxylic acid, can maintain their stability under various conditions . The compound’s effects on cells may change over time, with potential degradation products influencing cellular responses. Long-term studies in vitro and in vivo are necessary to fully elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of 3-Methylbenzofuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as immune modulation and anti-tumor activity . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing the risks associated with high-dose exposure.

Metabolic Pathways

3-Methylbenzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the formation of biaryl derivatives through cross-coupling reactions suggests that 3-Methylbenzofuran-2-carboxylic acid can be metabolized into more complex molecules that may have distinct biological activities .

Transport and Distribution

The transport and distribution of 3-Methylbenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery of 3-Methylbenzofuran-2-carboxylic acid to target tissues and enhancing its therapeutic potential .

準備方法

Synthetic Routes and Reaction Conditions

3-Methylbenzofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of 3-Methylbenzofuran-2-carboxylic acid often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of transition-metal catalysis is particularly favored in industrial settings due to its efficiency and high yield .

化学反応の分析

Types of Reactions

3-Methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Palladium-Catalyzed Cross-Coupling: This reaction involves the use of palladium as a catalyst and reagents such as 4-iodoanisole and diphenyliodonium triflate.

Major Products Formed

Biaryl Compounds: Formed through palladium-catalyzed cross-coupling reactions.

Carboxamides: Formed through reactions with aniline.

作用機序

The mechanism of action of 3-Methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

類似化合物との比較

Similar Compounds

Benzofuran: The parent compound of 3-Methylbenzofuran-2-carboxylic acid, known for its wide range of biological activities.

2,3-Dihydrobenzofuran: A derivative with similar structural features but different biological properties.

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

Uniqueness

3-Methylbenzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications .

生物活性

3-Methylbenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of 3-Methylbenzofuran-2-carboxylic Acid

The synthesis of 3-methylbenzofuran-2-carboxylic acid can be achieved through several methods, including microwave-assisted techniques that enhance yield and reduce reaction time. For example, a study demonstrated an efficient microwave-assisted Perkin rearrangement to produce benzofuran-2-carboxylic acids from 3-bromocoumarins, highlighting the utility of this approach in synthesizing derivatives like 3-methylbenzofuran-2-carboxylic acid with high yields in a short time frame .

Biological Activities

Anticancer Properties

Research indicates that benzofuran derivatives, including 3-methylbenzofuran-2-carboxylic acid, exhibit notable anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have been reported to significantly inhibit the growth of ovarian carcinoma cells (Skov-3) and hepatocellular carcinoma cells through mechanisms involving apoptosis induction and DNA intercalation .

Cytotoxicity Studies

Cytotoxicity assays reveal that 3-methylbenzofuran-2-carboxylic acid and its derivatives possess varying levels of cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds typically range between 20 µM to 85 µM, indicating moderate to high cytotoxicity . Notably, compounds derived from benzofuran structures have been shown to affect both cancerous and normal cells, suggesting a need for further selective targeting strategies .

Antibacterial Activity

Benzofuran derivatives are also recognized for their antibacterial properties. In one study, certain benzofuran compounds demonstrated significant antibacterial activity against multiple strains of bacteria, with minimum inhibitory concentrations (MIC) indicating potent effects . The structural modifications on the benzofuran ring can influence their hydrophobicity and bioactivity, making them promising candidates for antibiotic development.

Case Studies

-

Anticancer Activity in Ovarian Carcinoma :

- Compound : N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide

- Effect : Inhibits growth of HCC cells and induces apoptosis.

- Mechanism : Apoptosis markers (caspase 3/7 activity) increased significantly in treated cells.

- Antibacterial Efficacy :

Research Findings Summary

特性

IUPAC Name |

3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZTUCZCQMQFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344939 | |

| Record name | 3-Methylbenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24673-56-1 | |

| Record name | 3-Methylbenzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Methylbenzofuran-2-carboxylic acid a useful synthetic building block?

A: 3-Methylbenzofuran-2-carboxylic acid can be readily converted into its corresponding dianion using lithium di-isopropylamide (LDA) at low temperatures. [] This dianion exhibits significant stability, preventing unwanted ring-opening reactions, and serves as a versatile intermediate for introducing various substituents at the 3-position of the benzofuran scaffold. [] This allows for the synthesis of a range of 3-substituted benzofuran-2-carboxylic acids, expanding the chemical space accessible for various applications.

Q2: How does the presence of methoxy substituents on the benzofuran ring affect the reactivity of the corresponding carboxylic acid dianions?

A: Interestingly, the position of a methoxy substituent on the benzofuran ring significantly influences the stability and reactivity of the resulting dianion. While 5- and 7-methoxybenzofuran-2-carboxylic acids yield dianions stable enough to be trapped by electrophiles like aldehydes at low temperatures, the dianion derived from 6-methoxybenzofuran-2-carboxylic acid undergoes rapid ring-opening even at very low temperatures. [] This highlights the importance of substituent effects on the reactivity of these systems.

Q3: Can the dianion of 3-Methylbenzofuran-2-carboxylic acid be used to access benzofuran-2,3-quinodimethane?

A: Yes, research has demonstrated that the dianion of 3-methylbenzofuran-2-carboxylic acid can be utilized to synthesize a "benzylsilane type" precursor. [] Treatment of this precursor with a fluoride base generates benzofuran-2,3-quinodimethane, a reactive intermediate. This intermediate can be subsequently trapped with dienophiles in a Diels-Alder cycloaddition reaction, leading to the formation of tetrahydrodibenzofurans. []

Q4: What is the significance of understanding the regioselectivity in the Diels-Alder reaction involving benzofuran-2,3-quinodimethane?

A: Determining the regioselectivity of the Diels-Alder reaction between benzofuran-2,3-quinodimethane and dienophiles is crucial for predicting the major product isomers. Researchers successfully determined the regioselectivity of this reaction through X-ray crystallographic analysis of the major isomer obtained from the cycloaddition with methyl vinyl ketone. [] This information is valuable for designing synthetic strategies towards specific tetrahydrodibenzofuran derivatives with desired properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。